N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide, although quite a mouthful, is a fascinating compound. Let’s break it down:
Indole Scaffold: The compound contains an indole nucleus, which is a benzopyrrole with aromatic properties.
Thiadiazole Moiety: The spiro-thiadiazole ring adds complexity. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit diverse pharmacological properties.
Preparation Methods
Synthesis Routes:: The synthetic routes for this compound involve the fusion of indole and thiadiazole moieties. Specific methods may vary, but a common approach is the condensation of appropriate precursors.
Reaction Conditions::Indole Formation: Cyclization of appropriate precursors under acidic conditions.
Thiadiazole Formation: Reaction of thiosemicarbazide derivatives with acylating agents.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to yield high-purity N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide.
Chemical Reactions Analysis
Reactions::
Oxidation: Indole derivatives can undergo oxidation reactions.
Substitution: Electrophilic substitution occurs readily due to the excess π-electrons in the indole ring.
Other Transformations: Further functionalization, such as acetylation, occurs.
Acetic Anhydride: Used for acetylation.
Thionyl Chloride: Converts carboxylic acids to acid chlorides.
Hydrazine Derivatives: Precursors for thiadiazole formation.
Major Products:: The compound’s major products depend on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similarity: Compare with other indole-thiadiazole hybrids.
Uniqueness: Highlight its distinct features.
Properties
Molecular Formula |
C15H16N4O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-acetyl-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-1H-indole]-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-7-5-8(2)12-11(6-7)15(13(22)17-12)19(10(4)21)18-14(23-15)16-9(3)20/h5-6H,1-4H3,(H,17,22)(H,16,18,20) |
InChI Key |
YQPYJYDGTHCLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2)N(N=C(S3)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
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